3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide
Description
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a methoxyphenyl group and a propanamide moiety
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C21H21NO3/c1-15-5-3-4-6-19(15)22-21(23)14-12-18-11-13-20(25-18)16-7-9-17(24-2)10-8-16/h3-11,13H,12,14H2,1-2H3,(H,22,23) |
InChI Key |
YHPLKGSJUXUKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated furan derivative in the presence of a palladium catalyst.
Attachment of the propanamide moiety: This can be done through an amide coupling reaction, where the furan derivative is reacted with an appropriate amine under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one: Another furan derivative with a methoxyphenyl group.
6-[5-(4-methoxyphenyl)furan-2-yl]nicotinonitrile: A furan derivative used as a corrosion inhibitor.
Uniqueness
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and interactions that may not be possible with other similar compounds.
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